4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid
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Overview
Description
4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid is a useful research compound. Its molecular formula is C33H21NO6 and its molecular weight is 527.5 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and benzoic acid derivatives.
Reaction Conditions: The carbazole is functionalized at the 3, 6, and 9 positions through a series of organic reactions, including Friedel-Crafts acylation and subsequent hydrolysis.
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the necessary reactions under controlled conditions.
Automation: Employing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoic acid groups to benzyl alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, benzyl alcohols, and various substituted aromatic compounds .
Scientific Research Applications
4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:Mechanism of Action
The mechanism of action of 4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid involves:
Comparison with Similar Compounds
Similar Compounds
4,4’-(9H-Carbazole-3,6-diyl)dibenzoic acid: Similar structure but with two benzoic acid groups.
4,4’,4’‘,4’‘’-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid: Contains four benzoic acid groups attached to the carbazole core.
Uniqueness
4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid is unique due to its specific arrangement of three benzoic acid groups, which provides distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and optoelectronics .
Properties
Molecular Formula |
C33H21NO6 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
4-[6,9-bis(4-carboxyphenyl)carbazol-3-yl]benzoic acid |
InChI |
InChI=1S/C33H21NO6/c35-31(36)21-5-1-19(2-6-21)24-11-15-29-27(17-24)28-18-25(20-3-7-22(8-4-20)32(37)38)12-16-30(28)34(29)26-13-9-23(10-14-26)33(39)40/h1-18H,(H,35,36)(H,37,38)(H,39,40) |
InChI Key |
SYWJUWYUWXYHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O |
Origin of Product |
United States |
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